molecular formula C8H7ClO4 B8433243 5-Chloro-4-hydroxy-2-methoxybenzoic acid

5-Chloro-4-hydroxy-2-methoxybenzoic acid

Cat. No.: B8433243
M. Wt: 202.59 g/mol
InChI Key: APGFMLCONMMRLN-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO4 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-methoxybenzoic acid

InChI

InChI=1S/C8H7ClO4/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

APGFMLCONMMRLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-5-chloro-2-methoxybenzoic acid (25 g; 0.12 mol) in 125 ml of water was added tetrafluoroboric acid (40.5 ml of 48% aqueous solution). The white cake was then cooled to 0° C. and NaNO2 (9.41 g in 75 mL of H2O) was added drop wise and the whole stirred at that temperature for 30 minutes. The white precipitate was collected by filtration. The diazonium salt was suspended in glacial AcOH (1250 mL) and the resulting suspension was stirred at 100° C. for 1 hour (it became a brown solution). It was allowed to stand at RT for two more hours. The solvent was removed under reduced pressure and the brown oily residue suspended in brine (1250 ml) and extracted with EtOAC (3×400 ml). The combined organic layers were dried over magnesium sulphate, filtered and evaporated under reduced pressure to give brown oil. Purification by preparative reversed-phase HPLC (Et2O/EtOH 0/100 to 40/60) afforded 3.0 g (13%) of a red solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
13%

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